tert-Butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Catalog No.
S15664300
CAS No.
M.F
C15H23N3O2
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(6-amino-5-methylpyridin-3-yl)pyrroli...

Product Name

tert-Butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

IUPAC Name

tert-butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C15H23N3O2/c1-10-8-11(9-17-13(10)16)12-6-5-7-18(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H2,16,17)

InChI Key

DRRZMLRKJCBZSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C2CCCN2C(=O)OC(C)(C)C

tert-Butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound characterized by the molecular formula C15H23N3O2C_{15}H_{23}N_{3}O_{2} and a molecular weight of approximately 275.36 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a tert-butyl group and a 6-amino-5-methylpyridine moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Typical of carboxylate esters and amines. Common reactions include:

  • Esterification: The formation of the tert-butyl ester from the corresponding carboxylic acid and tert-butanol.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, particularly in the presence of electrophiles.
  • Acid-Base Reactions: The carboxylic acid component can engage in acid-base reactions, influencing its solubility and reactivity.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of tert-butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be achieved through several methods:

  • Amine Coupling: Reacting 6-amino-5-methylpyridine with a suitable pyrrolidine derivative under acidic conditions to form the desired product.
  • Boc Protection: Utilizing tert-butoxycarbonyl protection for amines during synthesis to enhance stability and facilitate purification.
  • Carbamate Formation: Employing carbamate chemistry to introduce the tert-butyl group effectively.

These methods leverage established organic synthesis techniques to construct the target compound efficiently.

tert-Butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate may find applications in:

  • Pharmaceutical Development: As a lead compound or intermediate in drug discovery, particularly in developing new therapies targeting neurological or inflammatory diseases.
  • Chemical Research: In studies exploring structure-activity relationships within pyridine derivatives.
  • Material Science: Potential use in synthesizing polymers or materials with specific properties due to its unique structure.

Interaction studies involving this compound could focus on:

  • Receptor Binding Affinity: Investigating how well it binds to specific biological receptors, which could inform its potential therapeutic uses.
  • Enzyme Inhibition: Assessing its ability to inhibit enzymes relevant to disease pathways, providing insights into its pharmacological profile.

Such studies are crucial for understanding the compound's mechanisms of action and therapeutic potential.

Several compounds share structural similarities with tert-butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate199174-29-31.00Contains an aminomethyl group instead of an amino group
(S)-1-Boc-3-(Aminomethyl)pyrrolidine199175-10-51.00Features Boc protection on the nitrogen
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate141449-85-61.00Contains a hexahydropyrrole structure
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate885270-86-00.98Spirocyclic structure adds complexity
(S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate274692-08-90.96Incorporates an aminoethyl side chain

These compounds illustrate the diversity within this class of molecules while highlighting the unique structural features of tert-butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate that may influence its biological activity and applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

277.17902698 g/mol

Monoisotopic Mass

277.17902698 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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